Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate is a complex organic compound with significant relevance in medicinal chemistry and pharmaceutical applications. The systematic name of the compound reflects its structural components, which include a thiophene ring, a sulfonamide group, and a chlorophenyl moiety. This compound is classified under the category of sulfonamide derivatives, which are known for their diverse biological activities.
This compound can be identified by its IUPAC name: Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate. Its molecular formula is with a molecular weight of approximately 317.81 g/mol . The compound is cataloged under several databases, including PubChem and ChemSpider, which provide detailed information regarding its structure, properties, and potential applications .
The synthesis of Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions to ensure high yields and purity of the desired compound.
The molecular structure of Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate features several key functional groups:
The InChI key for this compound is UFELMQAESMNOAN-UHFFFAOYSA-N, and its canonical SMILES representation is COC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C2=CC=C(C=C2)Cl)N
. This structural information aids in understanding its reactivity and potential interactions in biological systems.
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for its application in drug development and synthesis of analogs with improved efficacy.
The mechanism of action for Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
Data supporting these mechanisms are derived from pharmacological studies that evaluate the compound's efficacy in vitro and in vivo.
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate has several scientific applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: